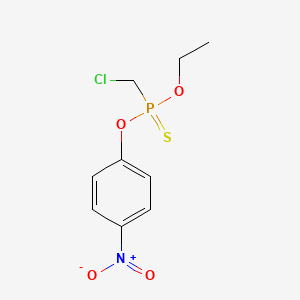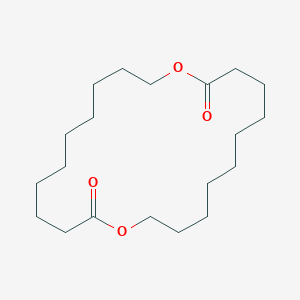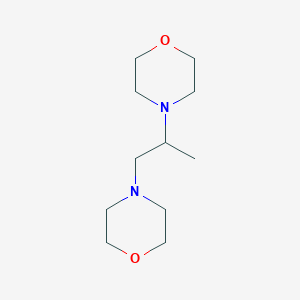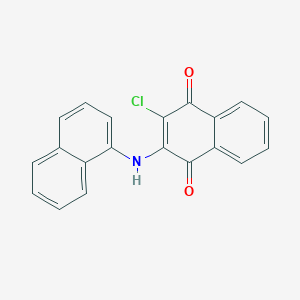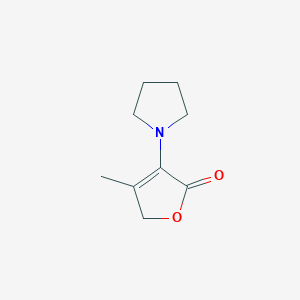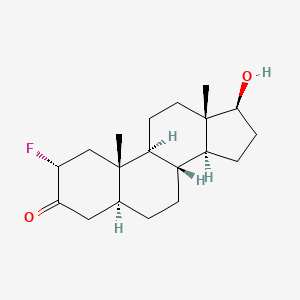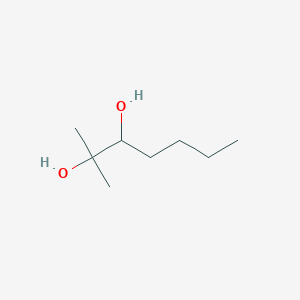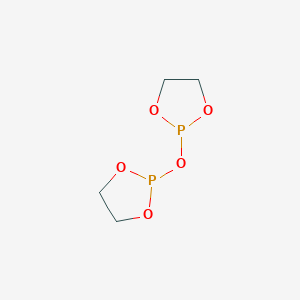
Diethylene pyrophosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene pyrophosphite is a chemical compound that belongs to the class of pyrophosphites. It is known for its reactivity and potential applications in various fields of science and industry. The compound is characterized by the presence of two ethylene groups linked to a pyrophosphite moiety, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of diethylene pyrophosphite typically involves the reaction of diethylene glycol with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Diethylene pyrophosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylene pyrophosphate.
Hydrolysis: The compound is prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of phosphoric acid derivatives.
Substitution: It can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethylene pyrophosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethylene pyrophosphite involves its interaction with various molecular targets, primarily through its phosphorus moiety. It can act as a nucleophile or an electrophile, depending on the reaction environment. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.
Vergleich Mit ähnlichen Verbindungen
Diethylene pyrophosphite can be compared with other pyrophosphite compounds such as:
- Diethyl pyrophosphite
- Dimethyl pyrophosphite
- Diphenyl pyrophosphite These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its ethylene linkage, which imparts distinct physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
3348-43-4 |
|---|---|
Molekularformel |
C4H8O5P2 |
Molekulargewicht |
198.05 g/mol |
IUPAC-Name |
2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2 |
InChI-Schlüssel |
SQCIFBZKLLGBFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(O1)OP2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


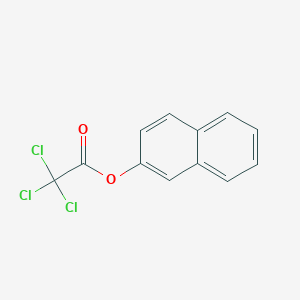
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)

